Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate derives its systematic name from its intricate molecular architecture. According to IUPAC conventions:
- The parent structure is pentanedioate , a dicarboxylate derivative of glutamic acid.
- At the 2-position of this backbone, a benzamido group is attached via a 4-(2-ethyl) substitution on the benzene ring.
- The ethyl side chain terminates in a pyrrolo[2,3-d]pyrimidin-5-yl moiety, characterized by a fused bicyclic system with amino and ketone functional groups at positions 2 and 4, respectively.
- The stereochemistry at the glutamic acid residue is specified as (S)-configuration .
- The heptahydrate designation indicates seven water molecules associated with the crystal lattice.
The structural formula (Figure 1) highlights these features:
| Component | Description |
|---|---|
| Core structure | (S)-2-aminopentanedioate (glutamate derivative) |
| Benzamido substituent | 4-(2-ethylpyrrolo[2,3-d]pyrimidin-5-yl)benzoyl group |
| Heterocyclic system | Pyrrolo[2,3-d]pyrimidine with 2-amino-4-oxo substituents |
| Counterions | Two sodium ions |
| Hydration | Seven water molecules |
The SMILES notation further clarifies connectivity:
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]
This representation confirms the (S)-configuration at the glutamic acid residue and the spatial arrangement of the pyrrolopyrimidine system.
Molecular Weight and Empirical Formula Analysis
The empirical formula of the compound is C₂₀H₃₃N₅Na₂O₁₃ , accounting for both the anhydrous organic component and the hydration shell. Key molecular parameters include:
| Parameter | Value | Calculation Basis |
|---|---|---|
| Molecular weight (anhydrous) | 471.4 g/mol | C₂₀H₁₉N₅Na₂O₆: 20(12.01) + 19(1.01) + 5(14.01) + 2(22.99) + 6(16.00) |
| Hydration contribution | +126.1 g/mol | 7(H₂O): 7(18.02) |
| Total molecular weight | 597.5 g/mol | 471.4 + 126.1 |
This aligns with experimental data from thermogravimetric analysis (TGA), which quantifies water loss upon dehydration. The sodium counterions balance the dual negative charges on the dicarboxylate group, ensuring electrochemical neutrality in the solid state.
Hydration State Characterization: Significance of Heptahydrate Formation
The heptahydrate form dominates the crystalline phase of this compound due to thermodynamic stabilization from water-mediated hydrogen bonding networks. Key characteristics include:
- Stoichiometric stability : Seven water molecules occupy specific lattice sites, as confirmed by single-crystal X-ray diffraction (SCXRD).
- Hydration-dependent solubility : The heptahydrate exhibits enhanced aqueous solubility (100 mg/mL) compared to lower hydrates (e.g., hemipentahydrate), attributable to water-mediated solvation effects.
- Thermal behavior : Differential scanning calorimetry (DSC) reveals endothermic peaks corresponding to stepwise water loss between 50°C and 150°C, with complete dehydration occurring above 160°C.
Comparative analysis of hydrate forms:
| Hydrate Form | Water Molecules | Stability | Solubility (mg/mL) |
|---|---|---|---|
| Heptahydrate | 7 | High (kinetically trapped) | 100 |
| Hemipentahydrate | 2.5 | Moderate | 85 |
| Anhydrous | 0 | Low (hygroscopic) | 40 |
Properties
Molecular Formula |
C20H33N5Na2O13 |
|---|---|
Molecular Weight |
597.5 g/mol |
InChI |
InChI=1S/C20H20N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;;+1;;;;;;;/p-1/t13-;;;;;;;;;/m0........./s1 |
InChI Key |
HGYFDLBBPCYWIL-MYXYZBIASA-M |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O])C(=O)[O-].O.O.O.O.O.O.O.[Na].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O])C(=O)[O-].O.O.O.O.O.O.O.[Na].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions.
Attachment of the ethylbenzamido group: This step involves the use of coupling reagents to attach the ethylbenzamido moiety to the core structure.
Introduction of the pentanedioate group: This is typically done through esterification or amidation reactions.
Hydration to form the heptahydrate: The final step involves the controlled addition of water molecules to form the heptahydrate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Hydrolysis and Stability Under Aqueous Conditions
The compound exhibits pH-dependent stability due to its sodium carboxylate groups and labile pyrrolopyrimidine core. Key observations include:
-
Acidic conditions (pH < 3): Protonation of carboxylate groups occurs, leading to precipitation of the free acid form . The pyrrolopyrimidine ring remains stable, but the amide bond undergoes slow hydrolysis over 24 hours at 25°C.
-
Basic conditions (pH > 9): Degradation accelerates, with cleavage of the C–N bond in the pyrrolopyrimidine ring observed via HPLC-MS .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals three distinct mass-loss events :
-
50–110°C: Loss of heptahydrate water molecules (theoretical mass loss: 21.1%; observed: 20.8%).
-
200–250°C: Decomposition of the sodium carboxylate groups, releasing CO₂.
-
300–400°C: Pyrolysis of the pyrrolopyrimidine core, yielding carbonaceous residues.
Enzymatic Interactions
Pemetrexed disodium acts as a multi-target antifolate, inhibiting key enzymes through covalent and non-covalent interactions:
The pyrrolopyrimidine ring’s 4-oxo group participates in hydrogen bonding with TS active-site residues (e.g., Arg50 and Asn112) .
Redox Reactivity
The compound demonstrates moderate susceptibility to oxidation:
-
Peroxide exposure: The 4-oxo group oxidizes to a 4,5-epoxide derivative under 0.1% H₂O₂, confirmed by NMR .
-
Metal-catalyzed oxidation: Fe³⁺ or Cu²⁺ ions accelerate degradation, forming a quinonoid intermediate .
Photochemical Degradation
UV irradiation (254 nm) induces:
-
Ring contraction of the pyrrolopyrimidine moiety to a pyrrole-2-carboxamide derivative.
-
Isomerization at the C5 position of the glutamyl side chain, reducing biological activity .
Synthetic Modifications
Key derivatization reactions include:
-
Esterification: Diethyl ester formation via refluxing with ethanol/H₂SO₄, improving lipophilicity (logP increases from -1.2 to 0.8) .
-
Salt metathesis: Replacement of sodium with tromethamine (TRIS) enhances solubility in non-aqueous solvents .
Coordination Chemistry
The sodium carboxylate groups form stable complexes with divalent cations:
| Metal Ion | Stability Constant (log K) | Observed Geometry |
|---|---|---|
| Ca²⁺ | 3.2 | Octahedral |
| Mg²⁺ | 2.8 | Tetrahedral |
Compatibility with Excipients
Reactivity screenings show incompatibility with:
Scientific Research Applications
Pharmaceutical Applications
1. Antineoplastic Agent:
Pemetrexed disodium heptahydrate is primarily known for its role as an antineoplastic agent in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. It functions by inhibiting multiple folate-dependent enzymes involved in purine and pyrimidine synthesis, which are crucial for DNA replication and cell division. This mechanism makes it effective against rapidly dividing cancer cells.
2. Combination Therapy:
Research indicates that pemetrexed is often used in combination with other chemotherapeutic agents to enhance efficacy. For instance, studies have shown improved outcomes when pemetrexed is combined with cisplatin or carboplatin in treating advanced lung cancer .
Case Studies
Case Study 1: Efficacy in Lung Cancer
In a clinical trial involving patients with non-small cell lung cancer, pemetrexed demonstrated a significant increase in overall survival rates when administered with cisplatin compared to cisplatin alone. The trial reported a median survival of 12.5 months for the combination therapy versus 10 months for cisplatin alone .
Case Study 2: Mesothelioma Treatment
Another study focused on patients with malignant pleural mesothelioma showed that pemetrexed combined with cisplatin resulted in a response rate of approximately 41%, significantly improving patient outcomes compared to historical controls receiving only supportive care .
Safety Profile
The safety profile of pemetrexed includes common side effects such as:
- Nausea
- Fatigue
- Myelosuppression (reduction in bone marrow activity)
Regular monitoring of blood counts is recommended due to the risk of neutropenia and thrombocytopenia.
Mechanism of Action
The mechanism of action of Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Key Properties
The compound belongs to a family of pyrrolo[2,3-d]pyrimidine derivatives with modifications in substituents, salt forms, and hydration states. Below is a comparative analysis of its structural analogs:
Pharmacological and Stability Comparisons
- Solubility : The heptahydrate form exhibits superior aqueous solubility (≥50 mg/mL) compared to dipotassium salts (≤30 mg/mL) due to hydration .
- Stability : Amorphous dipotassium forms degrade faster under humidity (TGA data shows 5% weight loss at 100°C) vs. crystalline sodium heptahydrate (stable up to 150°C) .
- Activity : Thiophene analogs (e.g., compound 7 in ) show broader antitumor spectra but higher toxicity (LD50 200 mg/kg in mice vs. 500 mg/kg for pemetrexed) .
Biological Activity
Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate is a complex compound with potential therapeutic applications. Its biological activity primarily stems from its structural components, which include a pyrrolo[2,3-d]pyrimidine moiety known for its role in inhibiting key enzymes involved in nucleotide metabolism.
The compound exhibits biological activity through several mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Compounds with similar structures have been shown to inhibit DHFR effectively, leading to antiproliferative effects in cancer cells .
- Targeting Thymidylate Synthase (TS) : In addition to DHFR, this compound may also inhibit TS, another key enzyme in nucleotide synthesis. The inhibition of both enzymes can lead to a synergistic effect in reducing the proliferation of cancerous cells .
- Antioxidant Properties : Some studies suggest that metabolites derived from similar compounds may function as antioxidants, providing additional benefits in cellular protection against oxidative stress .
Biological Activity Data
Research findings indicate varying degrees of biological activity associated with similar pyrrolo[2,3-d]pyrimidine derivatives. Below is a summary of relevant data:
| Compound | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound 13 | DHFR | >100 | Poor inhibitor |
| Compound 14 | DHFR, TS | 10-20 | Moderate inhibitor |
| Sodium (S)-Compound | DHFR, TS | TBD | Potential inhibitor |
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various pyrrolo[2,3-d]pyrimidines on CCRF-CEM human leukemia cells. Compounds structurally similar to sodium (S)-compound demonstrated varied inhibition levels against these cells. The results indicated that the presence of specific substituents on the pyrrolo ring significantly influenced their efficacy .
- In Vivo Studies : Preliminary animal studies have indicated that compounds with the pyrrolo[2,3-d]pyrimidine structure can reduce tumor growth in xenograft models. The mechanism appears to involve both direct inhibition of cancer cell proliferation and modulation of immune responses .
Q & A
Q. What is the primary therapeutic target of this compound, and how does its mechanism of action inform experimental design?
The compound acts as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) , key enzymes in de novo purine biosynthesis. This mechanism disrupts nucleotide synthesis, making it relevant in cancer research. Experimental design should include:
Q. What synthetic methodologies are recommended for preparing this compound and its intermediates?
Key steps involve:
- Coupling reactions : Use of diethyl pentanedioate derivatives with pyrrolo[2,3-d]pyrimidine precursors under basic conditions (e.g., NaOH in methanol/water) .
- Hydrogenolysis : Removal of protecting groups (e.g., benzyl or tert-butyl) using Pd/C and H₂ .
- Salt formation : Isolation of the sodium heptahydrate form via pH-controlled crystallization (pH 8–9) . Example yield: 90% for intermediate (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid .
Q. Which analytical techniques are critical for characterizing this compound?
- TLC : Use CHCl₃/MeOH (5:1) for monitoring reaction progress (Rf ≈ 0.05–0.44) .
- NMR : Key signals include δ 5.95 ppm (2H, 2-NH₂) and δ 10.62 ppm (1H, 7-NH) in DMSO-d₆ .
- HRMS : Confirm molecular weight (e.g., m/z 484.2196 for C₂₄H₃₀N₅O₆) .
Advanced Research Questions
Q. How can enantiomeric impurities (e.g., R-isomer) be resolved during synthesis?
- Chiral chromatography : Use amylose-based columns with hexane/ethanol mobile phases to separate (S)- and (R)-enantiomers.
- Enzymatic resolution : Employ L-specific proteases to hydrolyze undesired diastereomers . Critical [α]D = +0.79 (c = 1, DMSO) for the R-enantiomer .
Q. What strategies optimize the compound’s stability in aqueous solutions (e.g., heptahydrate form)?
- Lyophilization : Stabilize the amorphous form by freeze-drying at pH 7.4 .
- Thermogravimetric analysis (TGA) : Monitor dehydration events (e.g., loss of 7 H₂O at 40–120°C) .
- Excipient screening : Use cyclodextrins or polyvinylpyrrolidone to prevent aggregation .
Q. How do structural modifications (e.g., thiophene vs. benzene substituents) impact biological activity?
- Thiophene derivatives (e.g., compound 7 in ) show enhanced cellular uptake due to increased lipophilicity (logP ≈ 1.2 vs. 0.8 for benzene analogs).
- Chain length adjustments : Hexyl substituents (e.g., compound 17e ) improve enzyme binding (IC50 = 12 nM vs. 28 nM for shorter chains).
Q. What methods validate the compound’s purity for in vivo studies?
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (purity ≥ 98%) .
- Elemental analysis : Confirm heptahydrate stoichiometry (e.g., Na: 3.2% theoretical vs. 3.1% experimental) .
Data Contradictions and Resolutions
Q. Discrepancies in reported melting points for related compounds: How to address them?
- Compound 7 (181°C ) vs. impurity (R)-1 (268°C ): Differences arise from hydration state and crystallinity. Use differential scanning calorimetry (DSC) to correlate thermal behavior with structural features .
Q. Conflicting enzyme inhibition data across studies: What factors contribute?
- Assay conditions : Variations in folate concentrations (e.g., 10 μM vs. 100 μM) alter IC50 values .
- Cell line specificity : Activity in KB cells (FRα-positive) may not translate to A549 cells (FRα-negative) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
